

(-)-Sedamine CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Sedamine

Cat. No.: B1199426

[Get Quote](#)

An In-depth Technical Guide to (-)-Sedamine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

(-)-Sedamine, a piperidine alkaloid, is a naturally occurring compound found in various plant species of the *Sedum* genus. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential mechanisms of action, tailored for a scientific audience.

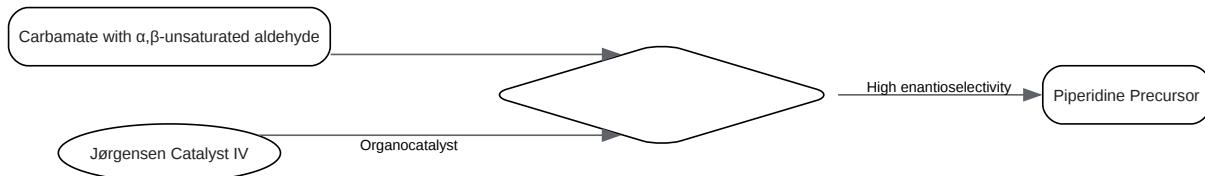
Property	Value	Reference
CAS Number	497-88-1	[1]
Molecular Formula	C ₁₄ H ₂₁ NO	[1]
Molecular Weight	219.32 g/mol	[1]
IUPAC Name	(1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol	[1]

Physicochemical and Spectroscopic Data

While comprehensive public data is limited, the structural elucidation of **(-)-Sedamine** has been achieved through various spectroscopic methods.

Data Type	Description
Melting Point	88-89°C
¹ H-NMR Spectroscopy	The proton NMR spectrum of (-)-Sedamine would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton of the hydroxyl-bearing carbon, the protons of the piperidine ring, and the N-methyl group. The specific chemical shifts and coupling constants are crucial for confirming the stereochemistry of the molecule.
¹³ C-NMR Spectroscopy	The ¹³ C-NMR spectrum provides detailed information about the carbon skeleton. Expected signals would correspond to the carbons of the phenyl ring, the two chiral centers, the carbons of the piperidine ring, and the N-methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy	The IR spectrum of (-)-Sedamine is characterized by a broad absorption band in the region of 3400-3200 cm ⁻¹ , indicative of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C-N stretching, would also be present. The infrared absorption spectrum of natural (-)-Sedamine is superposable on that of the synthetic compound.[2]
Mass Spectrometry (MS)	Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve cleavage of the bond between the two chiral centers and fragmentation of the

piperidine ring, providing valuable structural information.


Synthesis of (-)-Sedamine

The enantioselective synthesis of **(-)-Sedamine** has been a subject of interest in organic chemistry. Several strategies have been developed to achieve high stereocontrol.

Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition

One notable approach involves an organocatalytic intramolecular aza-Michael addition.^[3] This method provides a concise route to the piperidine core of **(-)-Sedamine** with high enantioselectivity.

Workflow for the Synthesis of a **(-)-Sedamine** Precursor

[Click to download full resolution via product page](#)

Organocatalytic synthesis workflow.

Detailed Steps:

- **Substrate Preparation:** The synthesis begins with a carbamate substrate containing a pendant α,β-unsaturated aldehyde.
- **Organocatalysis:** The intramolecular aza-Michael addition is catalyzed by a prolinol derivative, such as the Jørgensen catalyst IV.^[3] The reaction is typically carried out in an organic solvent at a controlled temperature to ensure high enantioselectivity.

- Cyclization: The nitrogen of the carbamate adds to the β -position of the unsaturated aldehyde, leading to the formation of the piperidine ring.
- Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the resulting piperidine precursor is purified using column chromatography.
- Final Steps: The precursor is then converted to **(-)-Sedamine** through subsequent reduction and deprotection steps.

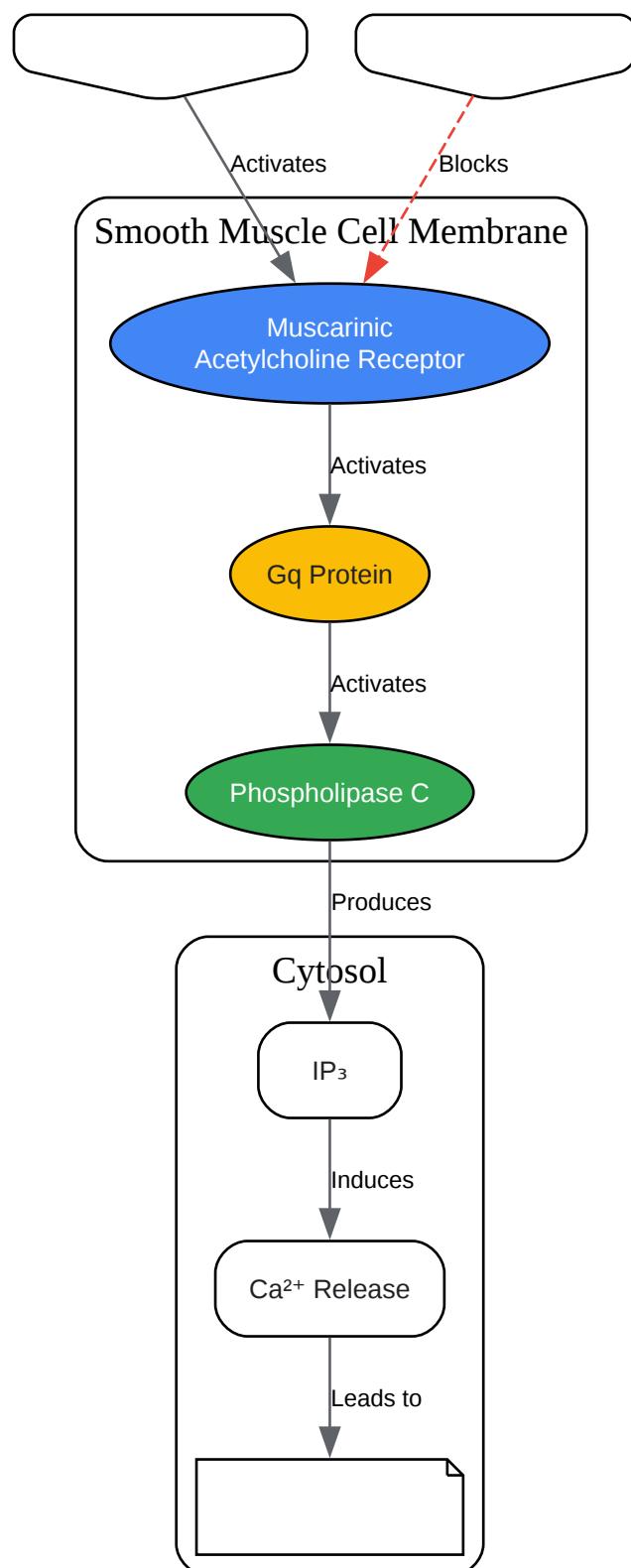
Biological Activities and Potential Mechanisms of Action

(-)-Sedamine has been reported to exhibit several biological activities, primarily as an antispasmodic and potentially as a neuroprotective agent.

Antispasmodic Activity

The antispasmodic effects of **(-)-Sedamine** are thought to be mediated through its interaction with cholinergic receptors in smooth muscle tissue.

Experimental Protocol: Isolated Guinea Pig Ileum Assay


This *in vitro* assay is a standard method for evaluating the antispasmodic activity of compounds.

- Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
- Contraction Induction: The ileum is contracted by the addition of a spasmogen, typically acetylcholine or histamine.
- Compound Administration: **(-)-Sedamine** is added to the organ bath at various concentrations, and the relaxation of the induced contraction is measured isometrically.
- Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value, which represents the concentration of **(-)-Sedamine** required to inhibit the spasmogen-

induced contraction by 50%.

Proposed Signaling Pathway for Antispasmodic Action

The antispasmodic effect of **(-)-Sedamine** is likely due to its antagonistic effect on muscarinic acetylcholine receptors, which are G-protein coupled receptors that mediate smooth muscle contraction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The structure of sedamine. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(-)-Sedamine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199426#sedamine-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com